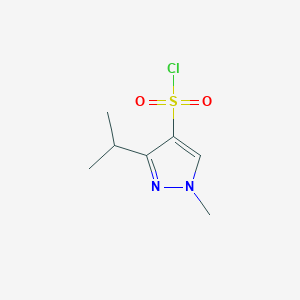

3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride is a heterocyclic compound with the molecular formula C₇H₁₁ClN₂O₂S. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its sulfonyl chloride functional group, which makes it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles. One common method is the direct sulfonation of the aromatic ring using chlorosulfonic acid (ClSO₃H) under controlled conditions . The reaction is highly exothermic and is usually carried out at low temperatures (between -20°C and 0°C) in a solvent like chloroform (CHCl₃) . The process involves the addition of chlorosulfonic acid to the pyrazole derivative, followed by heating to achieve the desired sulfonyl chloride product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yields and purity. This often involves the use of large-scale reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction . The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with different substituents on the pyrazole ring.

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: A closely related compound with slight variations in the substituents.

Uniqueness

3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions.

Biological Activity

3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with an isopropyl group at the 3-position and a sulfonyl chloride group at the 4-position. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds exhibit various pharmacological effects, including:

- Antiproliferative Activity : Several studies have demonstrated that pyrazole derivatives possess significant antiproliferative properties. For instance, compounds related to pyrazole sulfonamides showed effective inhibition against cancer cell lines, with IC50 values often in the micromolar range .

- Inhibition of Enzymatic Activity : Research has indicated that certain pyrazole derivatives can inhibit specific enzymes, such as N-acyltransferases (NAAA), which are implicated in pain and inflammation pathways. The structure-activity relationship studies have highlighted the importance of substituents on the pyrazole ring for enhancing inhibitory potency against these enzymes .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the pyrazole structure influence its biological activity:

| Compound | Substituents | IC50 (μM) | Activity |

|---|---|---|---|

| 1 | 3-Methyl | 0.33 | High |

| 2 | 5-Tert-butyl | 0.78 | Moderate |

| 3 | 5-Ethyl | 1.11 | Reduced |

| 4 | No substituent | >10 | None |

These findings suggest that lipophilicity and electronic properties of substituents play a significant role in modulating the activity of these compounds against target enzymes .

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various pyrazole derivatives on U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives exhibited IC50 values below 10 μM, demonstrating potential as anticancer agents without significant cytotoxicity .

Case Study 2: Enzymatic Inhibition

Another study focused on the inhibition of N-acyltransferase by pyrazole sulfonamide derivatives. The lead compound showed an IC50 value of 1.9 μM against Trypanosoma brucei NMT, indicating a promising selectivity over human isoforms and potential therapeutic use in treating diseases like African sleeping sickness .

Properties

Molecular Formula |

C7H11ClN2O2S |

|---|---|

Molecular Weight |

222.69 g/mol |

IUPAC Name |

1-methyl-3-propan-2-ylpyrazole-4-sulfonyl chloride |

InChI |

InChI=1S/C7H11ClN2O2S/c1-5(2)7-6(13(8,11)12)4-10(3)9-7/h4-5H,1-3H3 |

InChI Key |

PKHVSIHGFKYHFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C=C1S(=O)(=O)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.